
1-(1-Boc-4-piperidyl)-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD22570865 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Méthodes De Préparation
The synthesis of MFCD22570865 involves specific routes and reaction conditions. While detailed synthetic routes are proprietary, general methods include:
Synthetic Routes: The compound is typically synthesized through multi-step organic reactions involving specific reagents and catalysts.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of MFCD22570865 involves large-scale reactors and continuous monitoring to maintain product quality and yield.
Analyse Des Réactions Chimiques
MFCD22570865 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD22570865 into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts, with reactions often conducted under controlled temperatures and pressures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives.
Applications De Recherche Scientifique
MFCD22570865 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD22570865 is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of MFCD22570865 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
MFCD22570865 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those in the same chemical family or class.
Uniqueness: MFCD22570865 may exhibit unique properties such as higher reactivity, selectivity, or stability compared to its analogs.
Propriétés
Numéro CAS |
1092563-73-9 |
|---|---|
Formule moléculaire |
C21H36BN3O4 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
tert-butyl 4-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H36BN3O4/c1-14-17(22-28-20(6,7)21(8,9)29-22)15(2)25(23-14)16-10-12-24(13-11-16)18(26)27-19(3,4)5/h16H,10-13H2,1-9H3 |
Clé InChI |
LRWYPBUXSZRKAY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3CCN(CC3)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


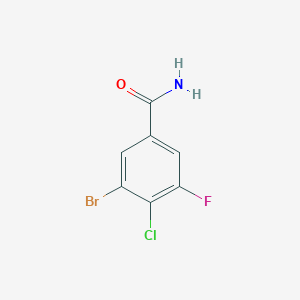

![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
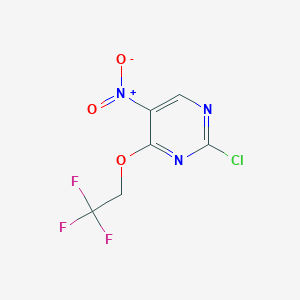
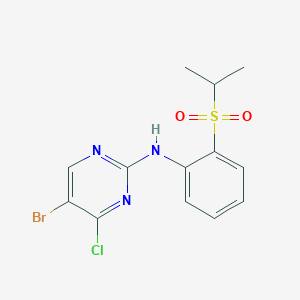
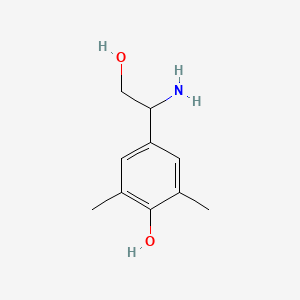

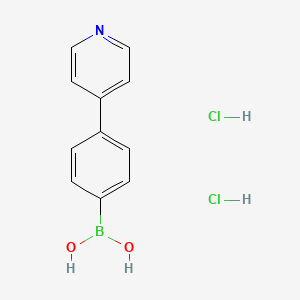
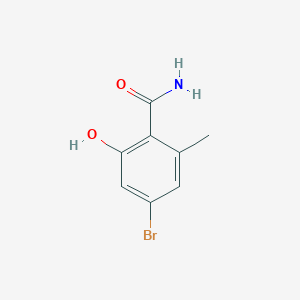



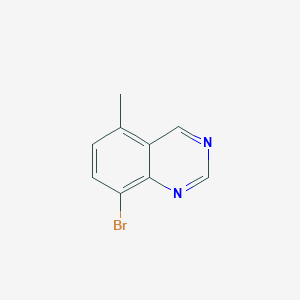
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
